molecular formula C7H5BrN2O2S B2572671 3-Bromo-5-cyanobenzene-1-sulfonamide CAS No. 49674-14-8

3-Bromo-5-cyanobenzene-1-sulfonamide

Cat. No.: B2572671
CAS No.: 49674-14-8
M. Wt: 261.09
InChI Key: KRPSIXTXUAQSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

While the specific mechanism of action for 3-Bromo-5-cyanobenzene-1-sulfonamide is not well documented, sulfonamides in general are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Safety and Hazards

The safety information for 3-Bromo-5-cyanobenzene-1-sulfonamide indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyanobenzene-1-sulfonamide typically involves the bromination of 5-cyanobenzene-1-sulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-cyanobenzene-1-sulfonamide
  • 3-Bromo-5-nitrobenzene-1-sulfonamide
  • 3-Bromo-5-methylbenzene-1-sulfonamide

Uniqueness

3-Bromo-5-cyanobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and cyano groups, along with the sulfonamide moiety, makes it a versatile scaffold for various chemical reactions and research applications .

Properties

IUPAC Name

3-bromo-5-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPSIXTXUAQSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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